

# A Preclinical Showdown: TNO155 vs. the Concept of Dual SHP2/HDAC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Shp2/hdac-IN-1 |           |
| Cat. No.:            | B15140076      | Get Quote |

A comparative analysis of the well-characterized allosteric SHP2 inhibitor, TNO155, and the emerging strategy of dual SHP2 and histone deacetylase (HDAC) inhibition, represented by the novel compound 8t. This guide provides a data-driven overview for researchers and drug developers in oncology.

In the landscape of targeted cancer therapy, the Src homology-2 domain-containing phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways that drive tumor growth. TNO155, a potent and selective allosteric SHP2 inhibitor, has advanced into clinical trials, demonstrating the viability of this target.[1] Concurrently, innovative therapeutic strategies are exploring the potential of dual-target inhibitors to overcome resistance and enhance efficacy. This guide provides a comparative preclinical overview of TNO155 and the conceptual approach of a dual SHP2/HDAC inhibitor, exemplified by the recently described compound 8t.[2]

It is important to note that a direct preclinical comparison between a specific molecule named "Shp2/hdac-IN-1" and TNO155 is not feasible as "Shp2/hdac-IN-1" does not appear in the reviewed scientific literature. Therefore, this guide will compare the established preclinical profile of TNO155 with the published data for the representative dual SHP2/HDAC inhibitor, compound 8t.

### **Mechanism of Action: A Tale of Two Strategies**

TNO155: Selective Allosteric Inhibition of SHP2



TNO155 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[3] This binding stabilizes SHP2 in an inactive conformation, preventing its function as a critical downstream effector of receptor tyrosine kinase (RTK) signaling.[4] By inhibiting SHP2, TNO155 effectively dampens the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[5]

Dual SHP2/HDAC Inhibition: A Multi-pronged Attack

The rationale behind dual SHP2 and HDAC inhibition lies in the potential for synergistic anti-tumor activity. SHP2 inhibition primarily targets the MAPK signaling pathway, while HDAC inhibitors exert their effects through epigenetic modulation and regulation of non-histone protein acetylation, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.[6][7][8] The representative dual inhibitor, compound 8t, was designed based on a pharmacophore fusion strategy to simultaneously target both SHP2 and HDACs.[2]

### **Preclinical Performance: A Quantitative Comparison**

The following tables summarize the available quantitative preclinical data for TNO155 and the dual SHP2/HDAC inhibitor, compound 8t.

Table 1: Preclinical Activity of TNO155



| Parameter                    | Value                                                                      | Cell Line/Model                                  | Reference |
|------------------------------|----------------------------------------------------------------------------|--------------------------------------------------|-----------|
| Biochemical IC50             | 11 nM                                                                      | SHP2 enzyme assay                                | [9]       |
| Cellular IC50                | Varies by cell line                                                        | Various cancer cell lines                        | [10]      |
| In Vivo Efficacy             | Moderate tumor<br>growth inhibition as a<br>single agent                   | HT-29 xenograft<br>model (20 mpk twice<br>daily) | [11]      |
| In Vivo Efficacy             | Delayed tumor growth and prolonged survival in combination with lorlatinib | Murine neuroblastoma<br>xenografts               | [12][13]  |
| Pharmacokinetics<br>(Mouse)  | Oral bioavailability:<br>78%                                               | Mouse                                            | [9]       |
| Pharmacokinetics<br>(Rat)    | Oral bioavailability: 100%                                                 | Rat                                              | [9]       |
| Pharmacokinetics<br>(Dog)    | Oral bioavailability: >100%                                                | Dog                                              | [9]       |
| Pharmacokinetics<br>(Monkey) | Oral bioavailability:<br>60%                                               | Monkey                                           | [9]       |

Table 2: Preclinical Activity of Dual SHP2/HDAC Inhibitor (Compound 8t)

| Parameter                          | Value                               | Target/Cell Line          | Reference |
|------------------------------------|-------------------------------------|---------------------------|-----------|
| Biochemical IC50                   | 20.4 nM                             | SHP2                      | [2]       |
| Biochemical IC50                   | 25.3 nM                             | HDAC1                     | [2]       |
| Cellular<br>Antiproliferative IC50 | 0.13 μΜ                             | MV4-11 (AML)              | [2]       |
| In Vivo Efficacy                   | Significant tumor growth inhibition | MV4-11 xenograft<br>model | [2]       |



## **Experimental Methodologies**

A summary of the key experimental protocols used to generate the data presented above is provided below.

TNO155 In Vivo Xenograft Study (HT-29 model)[11]

- Animal Model: Nude mice.
- Cell Line: HT-29 human colorectal cancer cells.
- Drug Administration: TNO155 administered at 20 mpk twice daily. Dabrafenib (30 mpk daily) and trametinib (0.3 mpk daily) were used in combination arms.
- Efficacy Endpoint: Tumor growth inhibition.

Compound 8t In Vitro and In Vivo Studies[2]

- Biochemical Assays: Standard enzymatic assays were used to determine the IC50 values against SHP2 and HDAC1.
- Cell Viability Assay: MV4-11 acute myeloid leukemia (AML) cells were treated with compound 8t, and cell proliferation was assessed to determine the IC50.
- In Vivo Xenograft Study:
  - Animal Model: Nude mice.
  - Cell Line: MV4-11 cells were subcutaneously injected.
  - Drug Administration: Compound 8t was administered to the tumor-bearing mice.
  - Efficacy Endpoint: Tumor volume was measured to assess antitumor activity.

## Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by these inhibitors.





Click to download full resolution via product page

Caption: TNO155 inhibits SHP2, blocking the RAS-MAPK signaling cascade.





Click to download full resolution via product page

Caption: Dual SHP2/HDAC inhibitors simultaneously block proliferation and promote apoptosis.

#### **Comparative Discussion**

The preclinical data suggests that both selective SHP2 inhibition with TNO155 and dual SHP2/HDAC inhibition with compounds like 8t are promising anti-cancer strategies.

TNO155 has been extensively characterized, with a clear mechanism of action and established pharmacokinetic profiles across multiple species.[9] Its potency in the nanomolar range and oral bioavailability make it a strong clinical candidate.[9] Preclinical studies have largely



focused on its synergistic effects when combined with other targeted therapies, highlighting its potential to overcome resistance mechanisms.[10][11][12] As a single agent, its efficacy appears to be more modest in some models, suggesting that patient selection based on specific driver mutations will be crucial.[11]

The dual SHP2/HDAC inhibitor concept, represented by compound 8t, offers the potential for broader and more potent antitumor activity from a single molecule. The ability to simultaneously inhibit two key oncogenic pathways could lead to enhanced efficacy and a lower likelihood of acquired resistance. The initial data for compound 8t is encouraging, with potent dual-target inhibition and significant in vivo tumor growth suppression in an AML model.[2] Furthermore, the study on compound 8t suggests it can trigger an efficient antitumor immune response, adding another layer to its potential therapeutic benefit.[2]

However, the development of dual inhibitors also presents unique challenges. Optimizing the potency and selectivity for two distinct targets within a single molecule can be complex. Additionally, the potential for off-target effects and a more complex toxicity profile compared to a highly selective single-target agent needs to be carefully evaluated.

#### Conclusion

Both TNO155 and the emerging class of dual SHP2/HDAC inhibitors represent exciting avenues in oncology drug development. TNO155 is a well-validated, selective inhibitor with a clear path forward in combination therapies. The dual-inhibitor approach, while at an earlier stage, holds the promise of a more comprehensive and potent therapeutic effect. Further preclinical and clinical investigation will be necessary to fully elucidate the therapeutic potential and optimal clinical application of each strategy. Researchers and clinicians will need to weigh the benefits of a highly specific and well-understood inhibitor against the potential for enhanced efficacy and broader activity of a dual-targeting agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 2. Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy and Enhanced Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric inhibition of SHP2 phos ... | Article | H1 Connect [archive.connect.h1.co]
- 5. tno155 My Cancer Genome [mycancergenome.org]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Preclinical Showdown: TNO155 vs. the Concept of Dual SHP2/HDAC Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140076#shp2-hdac-in-1-vs-tno155-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com